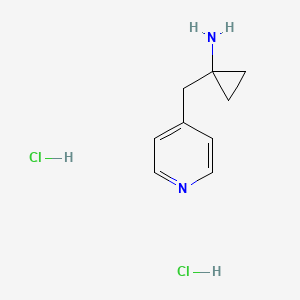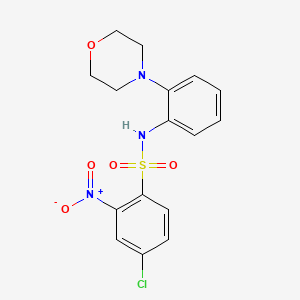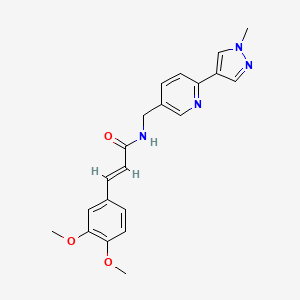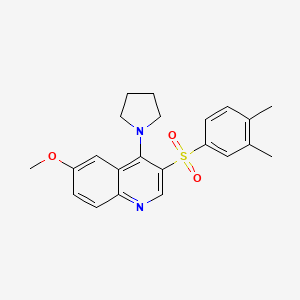![molecular formula C26H25NO5S B2876300 3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one CAS No. 866340-39-8](/img/structure/B2876300.png)
3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one, also known as EMQMCM, is a synthetic compound that belongs to the quinolone family. It has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties.
Scientific Research Applications
Synthesis and Derivatives
Synthesis of Metabolites and Derivatives : A study presented efficient syntheses of metabolites of a related compound, utilizing methanesulfonyl as a protective group for the phenolic hydroxy in the Friedel–Crafts reaction, leading to novel compounds with potential for further exploration in medicinal chemistry (Mizuno et al., 2006).
Regioselective Sulfoxide Thermolysis : Research on β‐Amino‐α‐sulfinyl esters highlighted the influence of solvent on the regioselectivity of sulfoxide thermolysis, shedding light on the synthetic versatility of sulfonamide derivatives (Bänziger et al., 2002).
Antibacterial Quinoxaline Sulfonamides : A green synthesis approach was employed to create novel quinoxaline sulfonamides with demonstrated antibacterial activity, offering insights into potential applications in developing new antibacterial agents (Alavi et al., 2017).
Triazoloquinoline Synthesis : The synthesis of triazoloquinoline derivatives through the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate was detailed, contributing to the development of novel compounds with potential pharmacological applications (Pokhodylo et al., 2019).
Anticancer Activity : A study synthesized 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-ones and evaluated their anticancer activity, identifying compounds with potent inhibitory activity against specific cancer cell lines. This research highlights the therapeutic potential of such derivatives in cancer treatment (Chen et al., 2011).
properties
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-4-32-20-8-11-22(12-9-20)33(29,30)25-17-27(16-19-7-5-6-18(2)14-19)24-13-10-21(31-3)15-23(24)26(25)28/h5-15,17H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQMWZHRORCKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



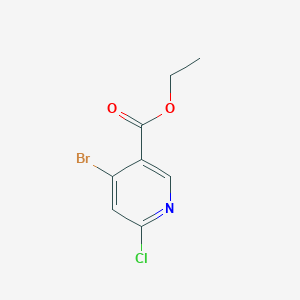
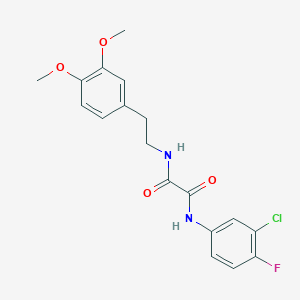
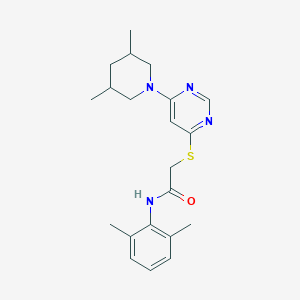
![4-cyano-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2876224.png)
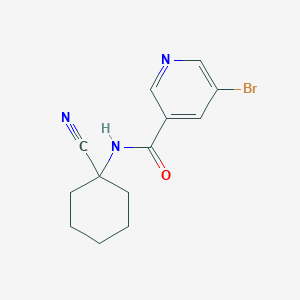
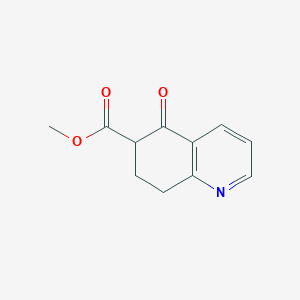
![N-(3,5-dimethylphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2876230.png)
